molecular formula C20H17NO7 B11016769 5-(3-Benzo[1,3]dioxol-5-yl-acryloylamino)-isophthalic acid dimethyl ester

5-(3-Benzo[1,3]dioxol-5-yl-acryloylamino)-isophthalic acid dimethyl ester

Cat. No.: B11016769
M. Wt: 383.4 g/mol
InChI Key: OUZAMIUVWNIIQH-GQCTYLIASA-N
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Description

DIMETHYL 5-{[(E)-3-(1,3-BENZODIOXOL-5-YL)-2-PROPENOYL]AMINO}ISOPHTHALATE is a complex organic compound with the molecular formula C18H15NO7 It is known for its unique structural features, which include a benzodioxole moiety and an isophthalate ester group

Properties

Molecular Formula

C20H17NO7

Molecular Weight

383.4 g/mol

IUPAC Name

dimethyl 5-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]amino]benzene-1,3-dicarboxylate

InChI

InChI=1S/C20H17NO7/c1-25-19(23)13-8-14(20(24)26-2)10-15(9-13)21-18(22)6-4-12-3-5-16-17(7-12)28-11-27-16/h3-10H,11H2,1-2H3,(H,21,22)/b6-4+

InChI Key

OUZAMIUVWNIIQH-GQCTYLIASA-N

Isomeric SMILES

COC(=O)C1=CC(=CC(=C1)NC(=O)/C=C/C2=CC3=C(C=C2)OCO3)C(=O)OC

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)NC(=O)C=CC2=CC3=C(C=C2)OCO3)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIMETHYL 5-{[(E)-3-(1,3-BENZODIOXOL-5-YL)-2-PROPENOYL]AMINO}ISOPHTHALATE typically involves the reaction of 5-aminoisophthalic acid dimethyl ester with (E)-3-(1,3-benzodioxol-5-yl)-2-propenoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

DIMETHYL 5-{[(E)-3-(1,3-BENZODIOXOL-5-YL)-2-PROPENOYL]AMINO}ISOPHTHALATE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

DIMETHYL 5-{[(E)-3-(1,3-BENZODIOXOL-5-YL)-2-PROPENOYL]AMINO}ISOPHTHALATE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of DIMETHYL 5-{[(E)-3-(1,3-BENZODIOXOL-5-YL)-2-PROPENOYL]AMINO}ISOPHTHALATE involves its interaction with specific molecular targets and pathways. The benzodioxole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as the modulation of inflammatory pathways or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • DIMETHYL 5-{[(E)-3-(1,3-BENZODIOXOL-5-YL)-2-PROPENOYL]AMINO}BENZOATE
  • DIMETHYL 5-{[(E)-3-(1,3-BENZODIOXOL-5-YL)-2-PROPENOYL]AMINO}TEREPHTHALATE

Uniqueness

DIMETHYL 5-{[(E)-3-(1,3-BENZODIOXOL-5-YL)-2-PROPENOYL]AMINO}ISOPHTHALATE is unique due to its specific structural features, which confer distinct chemical and biological properties

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